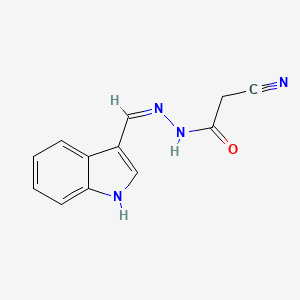![molecular formula C17H13Cl4NOS B11712523 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos fenilo, tricloro y clorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida típicamente involucra múltiples pasos, comenzando con la preparación de los compuestos intermedios. El proceso a menudo incluye los siguientes pasos:
Formación del grupo fenilo:
Introducción del grupo tricloro: El grupo tricloro se introduce usando reacciones de cloración bajo condiciones controladas.
Formación del grupo clorofenilo: Este paso involucra el uso de reacciones de cloración para introducir el grupo clorofenilo.
Reacción de acoplamiento final: El paso final involucra el acoplamiento de los compuestos intermedios para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida sufre varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados correspondientes de amina o alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos tricloro o clorofenilo son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se usan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) y las aminas (NH2-) se usan a menudo en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otras moléculas complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxic)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodescloroquetamina
Unicidad
(2E)-3-fenil-N-{2,2,2-tricloro-1-[(4-clorofenil)sulfanil]etil}prop-2-enamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H13Cl4NOS |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl4NOS/c18-13-7-9-14(10-8-13)24-16(17(19,20)21)22-15(23)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,22,23)/b11-6+ |
Clave InChI |
UPYKSNSLZXCKJS-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)



![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)


![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
